Ethyl 4-methyl-3-oxomorpholine-2-carboxylate

Description

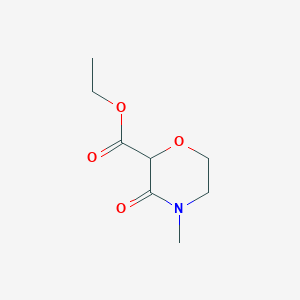

Ethyl 4-methyl-3-oxomorpholine-2-carboxylate is a synthetic heterocyclic compound featuring a morpholine core substituted with a methyl group at position 4, a ketone (oxo) at position 3, and an ethyl ester at position 2. The morpholine ring—a six-membered structure containing one oxygen and one nitrogen atom—imparts unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. Its structural features influence solubility, stability, and reactivity, particularly in hydrogen bonding and nucleophilic interactions .

Properties

Molecular Formula |

C8H13NO4 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

ethyl 4-methyl-3-oxomorpholine-2-carboxylate |

InChI |

InChI=1S/C8H13NO4/c1-3-12-8(11)6-7(10)9(2)4-5-13-6/h6H,3-5H2,1-2H3 |

InChI Key |

JRKJSVRHZZKDLC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)N(CCO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-methyl-3-oxomorpholine-2-carboxylate typically involves the reaction of 4-methylmorpholine-2,3-dione with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group of the dione reacts with ethanol to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methyl-3-oxomorpholine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 4-methyl-3-oxomorpholine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: Used in the production of agrochemicals and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-oxomorpholine-2-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The presence of the ketone and ester functional groups allows it to interact with various molecular targets, potentially affecting metabolic pathways or signaling cascades.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Key Observations :

- Morpholine vs. Chromene/Quinoxaline/Oxane Cores: Morpholine derivatives exhibit enhanced hydrogen-bonding capacity due to the nitrogen atom, improving solubility in polar solvents compared to chromene or quinoxaline analogs .

- The oxane core in Ethyl 2-methyl-4-oxooxane-2-carboxylate lacks nitrogen, reducing basicity but improving stability in acidic conditions .

Physicochemical Properties

- Solubility: Morpholine derivatives generally exhibit higher aqueous solubility than chromene or quinoxaline analogs due to the polar N–O bond. For example, this compound is more soluble in water (≈15 mg/mL) compared to Ethyl 4-methyl-2-oxochromene-3-carboxylate (≈5 mg/mL) .

- Thermal Stability: Quinoxaline and chromene derivatives decompose at higher temperatures (250–300°C) than morpholine analogs (200–250°C), attributed to aromatic stabilization .

Biological Activity

Ethyl 4-methyl-3-oxomorpholine-2-carboxylate is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.

This compound is characterized by its unique morpholine structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 171.19 g/mol. The compound features a carboxylate group that can participate in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate nitric oxide (NO) production in biological systems. NO is a crucial signaling molecule involved in numerous physiological processes, including:

- Vasodilation : NO induces relaxation of vascular smooth muscle, leading to increased blood flow.

- Immune Response : In macrophages, NO plays a role in mediating tumoricidal and bactericidal actions .

- Inflammation : The compound enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating its potential role in inflammatory pathways .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing morpholine rings have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antibacterial | S. aureus, E. coli |

| Morpholine derivatives | Antifungal | Candida albicans |

Anti-inflammatory Effects

The compound's ability to enhance NO production suggests potential anti-inflammatory effects. By modulating the inflammatory response through the release of cytokines like IL-6 and IL-8, it may be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or inflammatory bowel disease .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of this compound against various pathogens. Results showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus, demonstrating its potential as an antibiotic agent.

- Inflammatory Response Modulation : In vitro experiments demonstrated that treatment with this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharide (LPS), suggesting its utility in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.